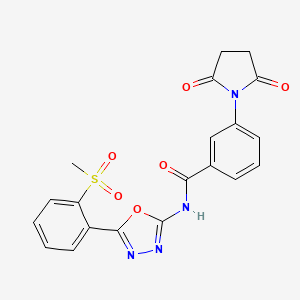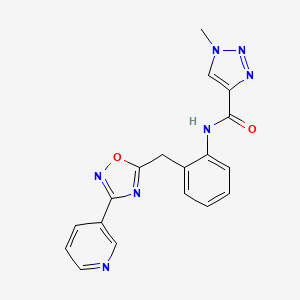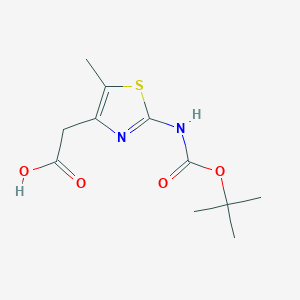![molecular formula C20H21N3O2S2 B2985377 3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206987-91-8](/img/structure/B2985377.png)
3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches
Research has demonstrated various synthetic approaches to create thieno[3,2-d]pyrimidine derivatives, highlighting their importance in pharmaceutical and chemical research for developing new therapeutic agents and materials with unique properties (Davoodnia et al., 2008; Hachiyama et al., 1983).
Electronic and Optical Properties
Studies on the electronic and nonlinear optical (NLO) properties of thiopyrimidine derivatives have revealed their promising applications in medicine and NLO fields, suggesting the potential of 3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one in similar applications (Hussain et al., 2020).
Applications in Medicine
Antitumor Activity
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential of related compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones and related compounds has shown significant antimicrobial activity, suggesting their potential as antibacterial and antifungal agents (Devani et al., 1976; Gad-Elkareem et al., 2011).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as this compound, have been found to inhibit cox-2 .
Mode of Action
It is known that pyrrolidine derivatives can inhibit cox-2, an enzyme involved in inflammation and pain . The compound likely interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
The compound likely affects the biochemical pathway involving COX-2. COX-2 is involved in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation, pain, and fever. By inhibiting COX-2, the compound could potentially reduce the production of prostaglandins, thereby alleviating symptoms of inflammation and pain .
Pharmacokinetics
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s pharmacokinetic profile.
Result of Action
The result of the compound’s action would likely be a reduction in the symptoms of inflammation and pain, due to its potential inhibition of COX-2 and subsequent reduction in prostaglandin production .
Action Environment
The action of the compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state, which could in turn influence its absorption and distribution. Additionally, the presence of other substances could potentially affect the compound’s metabolism and excretion .
properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-23-19(25)18-17(15(12-26-18)14-8-4-3-5-9-14)21-20(23)27-13-16(24)22-10-6-7-11-22/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXGPLUPNDHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)




![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)